molecular formula C19H20N2O B2414608 N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-methylbenzamide CAS No. 852137-13-4

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-methylbenzamide

Cat. No.: B2414608
CAS No.: 852137-13-4
M. Wt: 292.382
InChI Key: ZCLWVTPYSHANJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-methylbenzamide is a chemical compound with significant potential in various fields of research and industry. It is known for its unique structure, which includes an indole moiety, making it a valuable tool for studying various biological processes and drug interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-methylbenzamide can be achieved through a one-pot, three-component Fischer indolisation–N-alkylation sequence. This method involves the use of aryl hydrazines, ketones, and alkyl halides as starting materials. The reaction is rapid, typically completed within 30 minutes, and is operationally straightforward with high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation can further reduce reaction times, making the process more efficient. The availability of commercially accessible starting materials also facilitates the large-scale synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-methylbenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing various heterocyclic compounds.

    Biology: Investigated for its potential interactions with biological receptors and enzymes.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and microbial infections.

    Industry: Utilized in the development of new materials and polymers with specific properties

Mechanism of Action

The mechanism of action of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety plays a crucial role in binding to these targets, leading to various biological effects. The compound may modulate signaling pathways and inhibit or activate specific enzymes, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1,2-dimethylindol-5-yl)methyl]-3,5-dimethoxybenzamide
  • N-[(1,2-dimethylindol-5-yl)methyl]-2-phenylacetamide
  • N-[(1,2-dimethylindol-5-yl)methyl]-2-ethoxyacetamide

Uniqueness

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-methylbenzamide stands out due to its specific substitution pattern on the indole ring and the benzamide moiety. This unique structure allows for distinct interactions with biological targets, making it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

N-[(1,2-dimethylindol-5-yl)methyl]-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O/c1-13-6-4-5-7-17(13)19(22)20-12-15-8-9-18-16(11-15)10-14(2)21(18)3/h4-11H,12H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLWVTPYSHANJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=CC3=C(C=C2)N(C(=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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